molecular formula C23H12ClF2N3O2 B11512230 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B11512230
M. Wt: 435.8 g/mol
InChI Key: SBFJXFYRXUPGQI-NTEUORMPSA-N
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Description

4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound that features a benzodiazole moiety, a cyano group, and a difluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole intermediate, followed by the introduction of the cyano group and the final esterification with 2-chloro-4,5-difluorobenzoic acid. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize waste. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole or benzoate moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: Its structural features suggest potential as a pharmacophore in drug discovery.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety may play a crucial role in binding to these targets, while the cyano and difluorobenzoate groups could influence the compound’s overall activity and specificity. Pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Properties

Molecular Formula

C23H12ClF2N3O2

Molecular Weight

435.8 g/mol

IUPAC Name

[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C23H12ClF2N3O2/c24-17-11-19(26)18(25)10-16(17)23(30)31-15-7-5-13(6-8-15)9-14(12-27)22-28-20-3-1-2-4-21(20)29-22/h1-11H,(H,28,29)/b14-9+

InChI Key

SBFJXFYRXUPGQI-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)C#N

Origin of Product

United States

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